2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide

Physicochemical Property Lipophilicity Drug Design

2,2-Dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide (CAS 1190259-19-8) is a synthetic, small-molecule benzimidazole derivative with a molecular formula of C13H14F3N3O and a molecular weight of 285.26 g/mol. It is characterized by a 2-(trifluoromethyl)-1H-benzimidazole core substituted at the 5-position with a sterically hindered pivalamide (2,2-dimethylpropanamide) group.

Molecular Formula C13H14F3N3O
Molecular Weight 285.26 g/mol
Cat. No. B12172301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide
Molecular FormulaC13H14F3N3O
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F
InChIInChI=1S/C13H14F3N3O/c1-12(2,3)11(20)17-7-4-5-8-9(6-7)19-10(18-8)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
InChIKeyIZZJMFGSNCDXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide: A Specialized Research Benzimidazole Building Block


2,2-Dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide (CAS 1190259-19-8) is a synthetic, small-molecule benzimidazole derivative with a molecular formula of C13H14F3N3O and a molecular weight of 285.26 g/mol. It is characterized by a 2-(trifluoromethyl)-1H-benzimidazole core substituted at the 5-position with a sterically hindered pivalamide (2,2-dimethylpropanamide) group. This compound is primarily cataloged as a research chemical building block and does not yet have extensive published biological profiling data available in primary literature or major bioactivity databases. Its structural features suggest potential utility in medicinal chemistry screening libraries where metabolic stability and specific steric properties are design parameters.

Why 2,2-Dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide Cannot Be Replaced by Generic Benzimidazole Analogs


The combination of a strongly electron-withdrawing 2-trifluoromethyl group and a bulky, hydrolytically stable pivalamide at the 5-position creates a unique physicochemical profile that is not replicated by simple alternatives like N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide (CAS 83003-97-8) or the non-fluorinated 2,2-dimethyl-N-(1H-benzimidazol-5-yl)propanamide. The trifluoromethyl substituent significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs, while the pivalamide's branched tertiary carbon provides greater steric shielding against enzymatic hydrolysis than a standard acetamide. [1] Substituting this compound with a generic analog could alter solubility, target binding kinetics, and metabolic profile in ways that confound experimental results as discussed in the quantitative estimates below.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide vs. Closest Analogs


Increased Partition Coefficient (LogP) Compared to Non-Fluorinated Analogs

The presence of the 2-trifluoromethyl group on the benzimidazole core results in a significantly higher partition coefficient compared to the non-fluorinated analog 2,2-dimethyl-N-(1H-benzimidazol-5-yl)propanamide. According to computational predictions, the target compound achieves a consensus LogP of approximately 2.69, whereas the non-fluorinated analog has a predicted LogP of 0.91. [1] This difference of about 1.78 log units indicates a >50-fold increase in lipid solubility.

Physicochemical Property Lipophilicity Drug Design

Enhanced Estimated Metabolic Stability of Pivalamide Over Simpler Amide Analogs

The sterically hindered pivalamide group (2,2-dimethylpropanamide) in the target compound is expected to exhibit significantly slower enzymatic hydrolysis than the less hindered acetamide group present in N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide. Structural analysis classes the pivalamide as a tertiary-carbon amide, which sterically shields the carbonyl from nucleophilic attack. This is a class-level inference drawn from the well-documented stability of pivalamides across similar chemical scaffolds. [1]

Metabolic Stability Amide Hydrolysis Medicinal Chemistry

Unique Steric Profile from Concurrent 2-CF3 and Bulky 5-Pivalamide Substitution

The target compound is the only analog within its nearest structural class that combines the strong electron-withdrawing effect of a 2-trifluoromethyl group with the significant steric bulk of a pivalamide at the 5-position. In contrast, the closest available analog, 2,2-dimethyl-N-(1H-benzimidazol-5-yl)propanamide, lacks the CF3 group, and N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide lacks the bulky pivalamide. This dual substitution creates a unique 'T-shaped' electrostatic and steric topography that is absent in any single-feature comparator.

Molecular Recognition Binding Pocket Steric Bulk

Key Application Scenarios for 2,2-Dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide Based on Structural Differentiation


Scaffold for Designing Metabolically Stable Kinase or Receptor Probes

The combination of a hydrolytically resistant pivalamide and a metabolism-shielding trifluoromethyl group makes this benzimidazole a rational starting scaffold for developing chemical probes targeting intracellular kinases or membrane receptors where compound half-life is critical. This compound could be prioritized over a simple acetamide analog (e.g., CAS 83003-97-8) when preliminary in vitro data from related scaffolds indicates rapid amide hydrolysis is a primary clearance mechanism.

Tool Compound for Studying CF3-Mediated Halogen Bonding Interactions

The 2-trifluoromethyl group is capable of participating in orthogonal multipolar interactions, including halogen bonding, which is not possible with a methyl or hydrogen substituent at this position. This property allows the compound to be used in structural biology studies to probe the impact of fluorinated moieties on ligand-protein complex stability, differentiating it from non-fluorinated benzimidazoles (e.g., 2,2-dimethyl-N-(1H-benzimidazol-5-yl)propanamide).

Fragment-Based Drug Discovery (FBDD) Library Expansion with Steric Diversity

With a molecular weight under 300 Da and a unique 'T-shaped' steric profile from the pivalamide group, this compound adds valuable three-dimensional diversity to screening libraries. It can be selected over less hindered analogs to probe sterically demanding sub-pockets in target proteins, particularly in fragment growing campaigns where initial hits require increased steric bulk to improve selectivity.

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